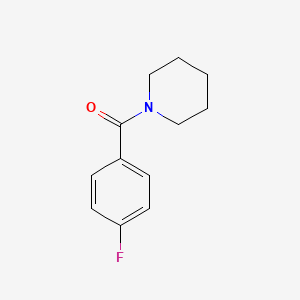

N-(4-Fluorobenzoyl)piperidine

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXLMBIXAPNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371956 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58547-67-4 | |

| Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58547-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Fluorobenzoyl)piperidine and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Fluorobenzoyl)piperidine and its structural isomer, 4-(4-Fluorobenzoyl)piperidine, two compounds of significant interest in medicinal chemistry and drug development. This document details their chemical and physical properties, provides step-by-step experimental protocols for their synthesis, and discusses their known biological activities and applications.

Introduction and Structural Distinction

It is crucial to distinguish between two isomeric compounds that share the same molecular formula but differ in the point of attachment of the 4-fluorobenzoyl group to the piperidine ring. This structural difference significantly impacts their chemical properties and biological activities.

-

This compound (1): In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom of the piperidine ring.

-

4-(4-Fluorobenzoyl)piperidine (2): Here, the 4-fluorobenzoyl group is attached to the carbon atom at the 4th position of the piperidine ring.

This guide will cover both isomers, with a particular focus on 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt, which are more extensively documented as key intermediates in pharmaceutical synthesis.

This compound

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58547-67-4 | |

| Molecular Formula | C₁₂H₁₄FNO | |

| Molecular Weight | 207.24 g/mol | |

| Melting Point | 60 °C | |

| Boiling Point | 158-160 °C (at 11 mmHg) |

Synthesis

A general method for the synthesis of N-aroylpiperidines involves the acylation of piperidine with the corresponding acyl chloride.

Materials:

-

Piperidine

-

4-Fluorobenzoyl chloride

-

Anhydrous chloroform

-

Triethylamine or other suitable base

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve piperidine (1.0 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred solution. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) is recommended to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthesis workflow for this compound.

Biological Activity

While specific, in-depth studies on the biological activity of this compound are not extensively reported in publicly available literature, the N-benzoylpiperidine scaffold is present in various biologically active molecules. Derivatives of N-aroylpiperidines have been investigated for a range of pharmacological activities, including potential as CNS agents. Piperidine itself is a known constituent in the mammalian brain and influences synaptic mechanisms.[1]

4-(4-Fluorobenzoyl)piperidine and its Hydrochloride Salt

4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are significantly more documented due to their role as crucial intermediates in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[2]

Chemical and Physical Properties

The properties of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt are detailed below.

4-(4-Fluorobenzoyl)piperidine

| Property | Value | Reference |

| CAS Number | 56346-57-7 | [3] |

| Molecular Formula | C₁₂H₁₄FNO | [4] |

| Molecular Weight | 207.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 102-105 °C | [3] |

| Boiling Point | 385 °C at 760 mmHg (estimated) | [3] |

| Solubility | Soluble in DMSO, methanol, and chloroform; insoluble in water | [3] |

4-(4-Fluorobenzoyl)piperidine Hydrochloride

| Property | Value | Reference |

| CAS Number | 25519-78-2 | |

| Molecular Formula | C₁₂H₁₅ClFNO | |

| Molecular Weight | 243.71 g/mol | |

| Appearance | White to light tan powder | |

| Melting Point | 222-224 °C | [5] |

| Storage | Store in a cool, well-ventilated place; hygroscopic |

Synthesis

The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride is typically achieved through a multi-step process starting from 1-acetylisonipecotoyl chloride.

This protocol describes the Friedel-Crafts acylation of fluorobenzene.

Materials:

-

1-acetylisonipecotoyl chloride

-

Aluminum chloride (AlCl₃)

-

Fluorobenzene

-

Chloroform

-

Ice

-

Standard laboratory glassware

Procedure: [5]

-

To a stirred mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

-

After the addition is complete, reflux the mixture for one hour.

-

Pour the reaction mixture onto ice, which will cause two layers to separate.

-

Extract the aqueous layer twice with chloroform.

-

Combine the chloroform extracts with the initially separated fluorobenzene layer.

-

Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid of 1-acetyl-4-(4-fluorobenzoyl)piperidine.

-

The solid can be recrystallized from a ligroin-diisopropyl ether mixture for further purification.

This protocol describes the deacetylation of the intermediate followed by salt formation.

Materials:

-

1-acetyl-4-(4-fluorobenzoyl)piperidine

-

6N Hydrochloric acid (HCl)

-

Ether

-

Sodium hydroxide (NaOH) solution

-

Benzene

-

Anhydrous drying agent (e.g., sodium sulfate)

-

HCl gas

-

Isopropanol

Procedure: [6]

-

Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours.

-

Cool the solution and extract it twice with ether to remove any non-basic impurities.

-

Basify the aqueous solution with sodium hydroxide.

-

Extract the basified solution with benzene.

-

Dry the benzene extracts, filter, and concentrate under reduced pressure to obtain the free base, 4-(4-Fluorobenzoyl)piperidine, as a residual oil.

-

Dissolve the residual oil in ether and bubble HCl gas into the solution with stirring. This will precipitate the hydrochloride salt.

-

Collect the salt by filtration, wash with ether, and dry.

-

Recrystallize the salt from isopropanol to yield the pure 4-(4-Fluorobenzoyl)piperidine hydrochloride.[6]

Two-step synthesis of 4-(4-Fluorobenzoyl)piperidine HCl.

Biological Activity and Applications

4-(4-Fluorobenzoyl)piperidine is a versatile building block in the synthesis of various bioactive molecules.[7] Its primary application is as a key intermediate in the pharmaceutical industry.

-

Antipsychotic Drug Intermediate: The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component in several antipsychotic drugs, where it is believed to play a role in anchoring the ligand to the serotonin 5-HT₂A receptor.[2]

-

Neuroscience Research: This compound is utilized in studies investigating neurotransmitter systems due to its potential to influence receptor activity.[7]

-

Drug Design and SAR Studies: It serves as a valuable tool in structure-activity relationship (SAR) studies, aiding researchers in optimizing the efficacy and safety profiles of new drug candidates.[7]

-

Agrochemicals: It can also act as an intermediate in the synthesis of crop protection agents.[7]

Safety and Handling

This compound and 4-(4-Fluorobenzoyl)piperidine should be handled with care in a laboratory setting. They may cause skin, eye, and respiratory irritation. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.

4-(4-Fluorobenzoyl)piperidine Hydrochloride is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.

This guide provides a foundational understanding of this compound and its isomer for researchers and professionals in drug development. Further investigation into the specific biological targets and mechanisms of action of this compound may reveal novel therapeutic applications.

References

- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

Technical Guide: Synthesis of N-(4-Fluorobenzoyl)piperidine from 4-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(4-Fluorobenzoyl)piperidine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through the acylation of piperidine with 4-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, key quantitative data, and visual diagrams of the reaction mechanism and experimental workflow.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the piperidine moiety in a vast number of bioactive natural products and marketed drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability and bioavailability. The synthesis described herein is a robust and efficient method for obtaining this key intermediate.

The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[1] In this specific case, the secondary amine, piperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide product.[2]

Reaction Scheme and Mechanism

The overall reaction is as follows:

4-Fluorobenzoyl Chloride + Piperidine → this compound + HCl

The reaction mechanism is a two-step nucleophilic acyl substitution:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base then deprotonates the nitrogen atom to yield the final amide product.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | Liquid | -2 | 194 |

| Piperidine | C₅H₁₁N | 85.15 | Liquid | -9 | 106 |

| This compound | C₁₂H₁₄FNO | 207.24 | Solid | 68-70 | Not available |

Note: Data for this compound is based on typical values for similar compounds and may vary depending on purity. A representative yield for a similar reaction, the synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone, is 82%.[3]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-acylpiperidines.[3]

Materials:

-

4-Fluorobenzoyl chloride

-

Piperidine

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) or an aqueous solution of a suitable base (e.g., NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (2 equivalents) in anhydrous chloroform or dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1 equivalent) dropwise to the stirred solution of piperidine over a period of 15-30 minutes. If using a non-aqueous base like triethylamine, it should be added to the piperidine solution before the addition of the acyl chloride. If using an aqueous base, the reaction is performed in a biphasic system.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a tertiary amine base was used, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

If an aqueous base was used, separate the organic layer and wash it with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety and Handling

-

4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Chloroform and Dichloromethane are volatile and potentially carcinogenic. Use in a well-ventilated area and avoid inhalation.

-

Always follow standard laboratory safety procedures when handling chemicals and performing reactions.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the protocol as necessary based on the specific scale and available resources, always prioritizing safety and good laboratory practices.

References

An In-depth Technical Guide to Fluorobenzoylpiperidine Isomers for Medicinal Chemistry

An important distinction exists within the fluorobenzoylpiperidine chemical family, centered on the attachment point of the 4-fluorobenzoyl group to the piperidine ring. This guide clarifies the structural and nomenclatural differences between the N-substituted and C4-substituted isomers, providing a detailed overview of the more extensively researched C4-isomer, a key building block in modern drug discovery.

Core Chemical Structures and IUPAC Nomenclature

A critical point of clarification for researchers is the distinction between two primary isomers:

-

N-(4-Fluorobenzoyl)piperidine: In this isomer, the 4-fluorobenzoyl group is attached to the nitrogen atom (position 1) of the piperidine ring. Its formal IUPAC name is (4-fluorophenyl)(piperidin-1-yl)methanone .

-

4-(4-Fluorobenzoyl)piperidine: Here, the 4-fluorobenzoyl group is attached to the carbon atom at position 4 of the piperidine ring. The correct IUPAC name for this isomer is (4-fluorophenyl)(piperidin-4-yl)methanone [1][2].

While both are structurally related, the vast majority of published scientific literature, particularly in the context of pharmaceutical development, focuses on the C4-substituted isomer, 4-(4-Fluorobenzoyl)piperidine , and its salts. Detailed experimental data for the N-substituted isomer is not as readily available in current literature. This guide will focus on the well-documented C4-isomer.

Physicochemical and Identification Data for 4-(4-Fluorobenzoyl)piperidine

This compound and its hydrochloride salt are foundational materials for the synthesis of a wide range of biologically active molecules. Their key properties are summarized below.

| Property | 4-(4-Fluorobenzoyl)piperidine | 4-(4-Fluorobenzoyl)piperidine Hydrochloride |

| Appearance | White to off-white crystalline powder[3] | White to light tan powder[4] |

| Molecular Formula | C₁₂H₁₄FNO[1] | C₁₂H₁₄FNO·HCl or C₁₂H₁₅ClFNO[5][6] |

| Molecular Weight | 207.24 g/mol [1] | 243.71 g/mol [5][6] |

| CAS Number | 56346-57-7[1] | 25519-78-2[5] |

| Melting Point | 102-105°C[3] | 222-226°C[2] |

| Solubility | Soluble in DMSO, methanol, chloroform; insoluble in water[3] | Data not specified, but used in aqueous solutions for reactions. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[3] | Store in a cool, well-ventilated place; may be hygroscopic[4] |

| Purity (Typical) | ≥98.5% (HPLC)[3] | ≥98.0%[4] |

Role in Pharmaceutical Research and Development

4-(4-Fluorobenzoyl)piperidine is a highly valued intermediate in medicinal chemistry. Its structural motif is a key component in numerous therapeutic agents, particularly those targeting the central nervous system.

The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for ligands targeting the serotonin 5-HT2A receptor. It acts as a constrained analog of a butyrophenone, a common feature in many antipsychotic and neurological drugs. The presence of this moiety is critical for the proper orientation and anchoring of the ligand within the receptor's binding site.

Key research applications include:

-

Pharmaceutical Development : It serves as a primary building block in the synthesis of antipsychotics, novel analgesics, and anti-inflammatory drugs[5].

-

Neuroscience Research : The scaffold is used to develop new molecules for investigating neurotransmitter systems and understanding neurological disorders[5].

-

Drug Design : It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy, selectivity, and safety profiles of new drug candidates[5].

Experimental Protocols: Synthesis

The synthesis of 4-(4-fluorobenzoyl)piperidine and its precursors is well-established. Below are detailed protocols for key synthetic steps.

Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

This procedure describes a Friedel-Crafts acylation to form the acetyl-protected intermediate.

Protocol:

-

To a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

-

After the addition is complete, reflux the mixture for one hour.

-

Pour the reaction mixture onto ice, allowing the two layers to separate.

-

Extract the aqueous layer twice with chloroform.

-

Combine the chloroform extracts with the original fluorobenzene layer.

-

Dry the combined organic solution and concentrate it under reduced pressure to yield a crystalline white solid.

-

Recrystallize the solid from a ligroin-diisopropyl ether mixture to obtain pure 1-acetyl-4-(4-fluorobenzoyl)piperidine[7].

Synthesis of 4-(4-fluorobenzoyl)piperidine Hydrochloride (De-acetylation)

This protocol details the removal of the acetyl protecting group to yield the final hydrochloride salt.

Protocol:

-

Reflux a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl for 2 hours[8].

-

Cool the solution and extract it twice with ether to remove impurities.

-

Basify the aqueous solution with sodium hydroxide.

-

Extract the basic aqueous solution with benzene.

-

Dry the benzene extracts, filter, and concentrate the filtrate under reduced pressure to obtain a residual oil.

-

Dissolve the oil in ether and bubble HCl gas into the solution with stirring to precipitate the salt.

-

Collect the salt by filtration, wash with ether, and dry.

-

Recrystallize the solid from isopropanol to yield the final product, 4-(4-fluorobenzoyl)piperidine hydrochloride[8].

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis described in the experimental protocols.

Caption: Workflow for the synthesis of the acetyl-protected intermediate.

Caption: Workflow for the de-acetylation and salt formation of the final product.

References

- 1. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-fluorobenzoyl)piperidine hydrochloride | 25519-78-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(4-Fluorobenzoyl)piperidine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

The Multifaceted Biological Landscape of N-(4-Fluorobenzoyl)piperidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Fluorobenzoyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the acylation of a substituted piperidine with 4-fluorobenzoyl chloride. The piperidine core can be functionalized at various positions to modulate the physicochemical properties and biological activity of the final compound. A general synthetic scheme is outlined below.

Technical Guide: Solubility Profile of N-(4-Fluorobenzoyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Fluorobenzoyl)piperidine is a chemical compound that serves as a key intermediate and building block in the synthesis of various pharmaceutically active molecules.[1] Its utility in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents, underscores the importance of understanding its fundamental physicochemical properties.[1] Solubility is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document synthesizes a predicted solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, a detailed experimental protocol for determining quantitative solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO | [2] |

| Molecular Weight | 207.24 g/mol | [2] |

| IUPAC Name | (4-fluorophenyl)-piperidin-4-ylmethanone | [2] |

| CAS Number | 56346-57-7 | [2] |

| Structure | (Image of the chemical structure of this compound) |

Predicted Qualitative Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] this compound possesses both polar and non-polar characteristics. The amide functional group and the electronegative fluorine atom contribute to its polarity, while the phenyl and piperidine rings provide non-polar, lipophilic character.

Based on these structural features, a qualitative solubility profile can be predicted. While this table serves as a guideline, empirical testing is necessary for quantitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar amide group of the solute are expected to lead to high solubility. |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Moderate | The amide group can act as a hydrogen bond acceptor. Solubility is expected to be good, potentially decreasing with longer alkyl chains of the alcohol. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents can engage in dipole-dipole interactions and are effective at dissolving compounds with moderate polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. Overall moderate solubility is anticipated. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will interact favorably with aromatic solvents, but the polar amide may limit overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity of the amide group makes it unlikely to dissolve well in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[3] The following protocol provides a generalized procedure.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with tight-fitting, chemically resistant caps (e.g., 4 mL glass vials with PTFE-lined caps)

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC))

Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a pre-weighed vial. The key is to ensure undissolved solid remains after the system reaches equilibrium.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration : Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation : After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for at least 4-6 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. Record the weight of the transferred aliquot. Dilute the sample to the final volume with the same solvent.

-

Analysis : Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of this compound in the same solvent is required.

-

Calculation : The solubility (S) can be calculated in units such as mg/mL or mol/L using the following formula: S (mg/mL) = (Concentration from analysis (mg/mL) × Dilution Factor)

Visualized Experimental Workflow

The process for determining solubility can be visualized as a logical workflow.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, published quantitative data on the solubility of this compound is scarce, a reliable qualitative profile can be predicted from its molecular structure. It is anticipated to be highly soluble in polar aprotic and protic solvents and moderately soluble in solvents of lower polarity. For applications requiring precise solubility values, the standardized shake-flask method detailed in this guide is recommended. This document provides a foundational resource for scientists and researchers, enabling informed decisions in the handling, reaction, and formulation of this important chemical intermediate.

References

Spectroscopic Profile of N-(4-Fluorobenzoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Fluorobenzoyl)piperidine, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the verification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.92 | br. s | 2H | NCH₂ (amine site) |

| 3.03 | br. s | 2H | NCH₂ (amine site) |

| 3.39 | br. s | 2H | NCH₂ (amide site) |

| 3.85 | br. s | 2H | NCH₂ (amide site) |

| 6.85 | t | 1H | ArH |

| 6.96 | t | 1H | ArH |

| 7.40 | m | 1H | ArH |

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 42.4, 45.3, 45.8, 47.4 | NCH₂ |

| 104.4 (t) | CH (Aromatic) |

| 112.5 (dd) | CH (Aromatic) |

| 120.1 (dd) | C (Aromatic) |

| 130.8 (m) | CH (Aromatic) |

| 158.7 (dt) | C (Aromatic) |

| 164.0 (dt) | C (Aromatic) |

| 164.6 | C=O (Amide) |

Data sourced from a study on N-(2,4-Difluorobenzoyl)piperazine, a related compound.[1]

Table 3: Mass Spectrometry Data

| m/z | Ion | Ionization Mode |

| 227 | [M+H]⁺ | ESI+ |

Data corresponds to the protonated molecule of N-(2,4-Difluorobenzoyl)piperazine.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). For amides, which can exhibit restricted rotation around the C-N bond, temperature-dependent NMR studies may be employed to investigate conformational dynamics. Due to potential proton exchange, amide N-H protons are often best observed in aprotic solvents like DMSO-d₆.

Infrared (IR) Spectroscopy

For solid samples, a common preparation method is the creation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then compressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of mineral oil to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which measures the interaction of infrared radiation with the sample to identify functional groups based on their vibrational frequencies.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for this type of molecule. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This technique is highly sensitive and typically shows the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

In Silico Deep Dive: Predicting the ADMET Profile of N-(4-Fluorobenzoyl)piperidine

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing costly late-stage failures. This technical guide provides a comprehensive in silico evaluation of N-(4-Fluorobenzoyl)piperidine, a versatile piperidine derivative, leveraging a suite of industry-standard computational tools. By summarizing predicted ADMET parameters in a clear, comparative format, this document serves as a practical workflow for researchers and scientists. Detailed in silico methodologies and virtual experimental protocols are presented to ensure reproducibility and foster a deeper understanding of the predictive models' outputs. This guide is intended to showcase a "fail early, fail cheap" strategy through the power of computational chemistry, ultimately streamlining the path to viable drug candidates.

Physicochemical and Predicted ADMET Properties of this compound

A foundational step in ADMET prediction is the characterization of the molecule's fundamental physicochemical properties. These parameters, in conjunction with predictions from various computational models, provide a holistic view of the compound's likely behavior in a biological system. The data presented below was aggregated from established online prediction platforms: SwissADME, pkCSM, and ADMETlab 2.0. The SMILES string used for these predictions is C1CNCCC1C(=O)C2=CC=C(C=C2)F.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FNO | PubChem[1] |

| Molecular Weight | 207.24 g/mol | PubChem[1] |

| IUPAC Name | (4-fluorophenyl)-piperidin-4-ylmethanone | PubChem[1] |

| Canonical SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)F | PubChem[1] |

| logP (Octanol/Water) | 1.85 - 2.1 | SwissADME, pkCSM |

| Water Solubility (logS) | -2.5 to -3.0 | SwissADME, ADMETlab 2.0 |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | SwissADME |

Table 2: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| Absorption | |||

| Human Intestinal Absorption | High | SwissADME | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | > 0.9 | pkCSM | High permeability across intestinal cell models. |

| P-glycoprotein Substrate | No | SwissADME, pkCSM | Not likely to be subject to efflux by P-gp. |

| Distribution | |||

| BBB Permeant | Yes | SwissADME | Likely to cross the blood-brain barrier. |

| VDss (human) (log L/kg) | 0.2 - 0.5 | pkCSM | Moderate distribution into tissues. |

| Plasma Protein Binding | ~70-80% | ADMETlab 2.0, pkCSM | Moderate binding to plasma proteins. |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM | Unlikely to inhibit CYP1A2. |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM | Unlikely to inhibit CYP2C19. |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM | Unlikely to inhibit CYP2D6. |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM | Potential for drug-drug interactions. |

| CYP2D6 Substrate | Yes | ADMETlab 2.0 | Likely metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes | ADMETlab 2.0 | Likely metabolized by CYP3A4. |

Table 4: Predicted Excretion and Toxicity Properties

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| Excretion | |||

| Total Clearance (log ml/min/kg) | ~0.5 | pkCSM | Moderate rate of clearance from the body. |

| Toxicity | |||

| AMES Toxicity | No | pkCSM, ADMETlab 2.0 | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | pkCSM | Low risk of cardiac toxicity via hERG channel. |

| Hepatotoxicity | Yes | pkCSM | Potential for liver toxicity. |

| Skin Sensitization | No | pkCSM | Not likely to cause skin sensitization. |

| Oral Rat Acute Toxicity (LD₅₀) | 2.5 - 2.8 mol/kg | pkCSM | Moderately toxic if ingested orally. |

Methodologies for In Silico ADMET Prediction

The predictions tabulated above are generated using a variety of computational models. Understanding the underlying methodologies is crucial for interpreting the results in the context of a drug discovery program.

General In Silico ADMET Prediction Workflow

The process of in silico ADMET prediction follows a structured workflow, beginning with the molecular structure and culminating in a profile of its likely pharmacokinetic and toxicological properties. This workflow is essential for systematically screening large numbers of compounds in the early phases of drug discovery.[2][3]

References

N-(4-Fluorobenzoyl)piperidine: A Privileged Fragment in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. The core principle of fragment-based drug discovery (FBDD) lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized into more potent and selective drug candidates. Within the vast chemical space of fragments, the N-(4-Fluorobenzoyl)piperidine core has emerged as a "privileged structure," a term coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities.[1]

The metabolic stability of the benzoylpiperidine fragment, coupled with its role as a potential bioisostere of the piperazine ring, makes it an attractive and reliable framework for drug design.[1][2] The introduction of a fluorine atom on the benzoyl ring can further enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the this compound fragment, detailing its synthesis, physicochemical properties, and its application in drug discovery through the exploration of its biological activities and the experimental methodologies used for its evaluation.

Physicochemical Properties

This compound is a white to off-white crystalline powder with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol .[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H14FNO | [3] |

| Molecular Weight | 207.24 g/mol | [3] |

| Melting Point | 102-105 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in DMSO, methanol, and chloroform; insoluble in water | [4] |

| pKa | Not explicitly found for the parent fragment, but the piperidine nitrogen is basic. | |

| LogP | 1.6682 (clogP) | [5] |

Synthesis

The synthesis of this compound and its derivatives is generally straightforward, often involving the acylation of a piperidine ring with a substituted benzoyl chloride. A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by deacetylation.

Synthetic Workflow

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold is a key component in a variety of biologically active compounds, particularly those targeting the central nervous system. The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the anchorage or orientation of ligands at the 5-HT2A serotonin receptor and is considered a constrained butyrophenone pharmacophore.[2][6] Derivatives of this fragment have shown affinity for a range of receptors, including serotonin, dopamine, and sigma receptors, as well as enzymes like acetylcholinesterase.

Receptor Binding Affinities of this compound Derivatives

While specific binding data for the parent this compound fragment is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on its derivatives provide valuable insights into its potential as a pharmacophore. The following table summarizes binding affinities (Ki or IC50) of selected derivatives.

| Compound/Derivative | Target | Binding Affinity (nM) | Reference |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 Receptor | Ki = 3.4 | [7] |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | Sigma-1 Receptor | Ki = 3.15 | [2] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | Ki = 0.7 | [1] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | IC50 = 0.56 | [4] |

| Bivalent 5-HT2A antagonist with piperidine linker | 5-HT2A Receptor | Ki in nanomolar range | [8] |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide series | Muscarinic M1 Receptor | IC50 in nM to µM range | [1][9] |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | 5-alpha-reductase type 2 | IC50 = 60-80 | [10] |

SAR Insights:

-

N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining both affinity and selectivity for various targets. For instance, N-benzyl and related aromatic substitutions often lead to high affinity for dopamine and serotonin transporters.[11]

-

Fluorine Position: The position of the fluorine atom on the benzoyl ring can influence binding affinity.

-

Linker Moiety: For bivalent ligands, the nature and length of the linker connecting the pharmacophore to another binding moiety are critical for optimal receptor interaction.

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways in the central nervous system, primarily through their interaction with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound and its derivatives. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (General Protocol)

This protocol outlines the determination of a compound's binding affinity for a specific receptor using a competitive binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A, D2, Sigma-1).

-

Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2, --INVALID-LINK---Pentazocine for Sigma-1).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Test compounds (this compound derivatives).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine iodide (ATCI), the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compounds.

-

96-well microplate reader.

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Measurement: Immediately measure the absorbance at 412 nm at regular time intervals. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HepG2, MCF-7).

-

Cell culture medium and supplements.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Conclusion

The this compound fragment stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, favorable physicochemical properties, and versatile binding capabilities have cemented its role as a valuable starting point for the development of novel therapeutics, particularly for CNS disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the potential of this fragment further. Future investigations focusing on the synthesis of diverse libraries based on this core, coupled with high-throughput screening and detailed structure-activity relationship studies, will undoubtedly unlock new therapeutic opportunities and continue to enrich the landscape of medicinal chemistry.

References

- 1. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: N-(4-Fluorobenzoyl)piperidine in Neuroleptic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Fluorobenzoyl)piperidine and its derivatives in the synthesis of neuroleptics, with a focus on butyrophenone-class antipsychotics. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are presented to guide researchers in this field.

Introduction

This compound and its structural analogs are key building blocks in the synthesis of a significant class of neuroleptic agents, most notably the butyrophenones. The 4-fluorobenzoyl moiety is a common feature in many potent dopamine D2 receptor antagonists, which are the primary targets for treating psychosis. This document outlines the synthetic strategies and experimental considerations for utilizing these precursors in the development of novel neuroleptics.

Synthesis of Butyrophenone Neuroleptics

The synthesis of butyrophenone neuroleptics, such as the seminal compound haloperidol and its analogs, typically involves the N-alkylation of a piperidine derivative with a side chain containing the 4-fluorobenzoyl group. A common precursor is 4-chloro-4'-fluorobutyrophenone, which can be synthesized from this compound through various synthetic routes.

Key Synthetic Precursor: 4-Chloro-4'-fluorobutyrophenone

While direct use of this compound is less common as a direct precursor in the final condensation step, its core structure is central to the widely used intermediate, 4-chloro-4'-fluorobutyrophenone. This intermediate is then reacted with a suitable piperidine derivative to yield the final neuroleptic drug.

Experimental Protocols

Protocol 1: Synthesis of a Haloperidol Analog: N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide[1]

This protocol details the synthesis of a haloperidol analog, demonstrating the formation of the key amide linkage.

Materials:

-

4-amino-1-benzylpiperidine

-

4-fluorobenzoyl chloride

-

Triethylamine

-

Dry dichloromethane (CH2Cl2)

-

Ice bath

Procedure:

-

Into a 25 mL round bottom flask equipped with magnetic stirring, a gas trap, and a liquid addition funnel, slowly add 4-amino-1-benzylpiperidine (15.8 mmol) and triethylamine (17.4 mmol) dropwise with 3 mL of dry dichloromethane (CH2Cl2) and stir for 15 minutes.[1]

-

Place the flask in an ice bath (5 °C).

-

Slowly add 4-fluorobenzoyl chloride (17.4 mmol) diluted in 5 mL of CH2Cl2.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove salts and impurities.

-

The crude product is then purified by recrystallization or column chromatography to yield N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

Protocol 2: General Procedure for the Synthesis of Haloperidol[2]

This protocol describes the synthesis of the classic neuroleptic, haloperidol, by reacting an intermediate derived from γ-chloro-4-fluorobutyrophenone with 4-(p-chlorophenyl)-4-hydroxypiperidine.[2]

Materials:

-

γ-chloro-4-fluorobutyrophenone enol ether

-

4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride

-

Potassium iodide

-

Potassium hydroxide

-

Water

-

Nitrogen atmosphere

Procedure:

-

In a 40-gallon stainless steel reactor, place 6 kg of 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.[2]

-

Cover the reactor with nitrogen and stir the reaction mixture while warming it slightly.

-

Add 3.50 kg of potassium hydroxide to the mixture and stir for 5 minutes.

-

Add 5.95 kg of γ-chloro-4-fluorobutyrophenone enol ether to the mixture.

-

Gently reflux the mixture for 3-5 hours.[2]

-

After cooling, acidify the reaction mixture to precipitate the haloperidol.

-

Isolate the product by filtration and purify by recrystallization.

Quantitative Data

The following table summarizes the yield and purity data for selected neuroleptic synthesis processes.

| Compound/Intermediate | Starting Materials | Reaction Type | Yield (%) | Purity (%) | Reference |

| γ-chloro-4-fluorobutyrophenone enol ether | γ-chloro-4-fluorobutyrophenone, trimethyl orthoformate, methanol | Enol ether formation | 77.8 | Not Specified | [2] |

| [{sup 18}F]Haloperidol | Nitro precursor | Nitro-fluoro exchange | up to 21 | >99 | [3] |

| [{sup 18}F]Spiperone | Nitro precursor | Nitro-fluoro exchange | up to 21 | >99 | [3] |

Visualizations

Dopamine D2 Receptor Signaling Pathway

Butyrophenone neuroleptics primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Blockade of these G-protein coupled receptors inhibits the production of cyclic AMP (cAMP) and modulates downstream signaling cascades.[3][4]

Caption: Dopamine D2 Receptor Signaling Pathway and Neuroleptic Action.

Experimental Workflow for Neuroleptic Drug Development

The development of novel neuroleptics follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Caption: Experimental Workflow for Neuroleptic Drug Development.

References

Application Notes: N-(4-Fluorobenzoyl)piperidine as a Key Intermediate for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Fluorobenzoyl)piperidine as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a promising class of therapeutics for a range of diseases.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of the fluorobenzoyl group offers opportunities for hydrogen bonding and other interactions within the kinase active site, while the piperidine scaffold provides a versatile anchor for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This document details the synthesis of a representative ROCK inhibitor, its biological activity, and the underlying signaling pathway.

Featured Kinase Inhibitor: Aminofurazan-Azabenzimidazole Analogs (ROCK Inhibitors)

A notable class of kinase inhibitors that can be synthesized utilizing derivatives of this compound are the aminofurazan-azabenzimidazoles. These compounds have demonstrated high potency and selectivity against ROCKs. A prominent example from this class is GSK269962A.

Quantitative Data Summary

The inhibitory activities of GSK269962A against ROCK1 and ROCK2 are summarized below, highlighting its potent and selective profile.

| Kinase Target | IC50 (nM) | Notes |

| ROCK1 | 1.6 | Potent inhibitor of Rho-associated coiled-coil containing protein kinase 1. |

| ROCK2 | 4.0 | Potent inhibitor of Rho-associated coiled-coil containing protein kinase 2. |

Data sourced from publicly available research.

Signaling Pathway

GSK269962A targets the Rho-associated protein kinase (ROCK) signaling pathway, which plays a critical role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.

Application of N-(4-Fluorobenzoyl)piperidine in Structure-Activity Relationship (SAR) Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-(4-Fluorobenzoyl)piperidine moiety is a recognized privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents, particularly those targeting the central nervous system. Its presence in numerous bioactive compounds, including approved antipsychotic drugs, underscores its importance as a versatile scaffold for modulating the activity of various biological targets. This document provides detailed application notes and protocols for the use of this compound in structure-activity relationship (SAR) studies, aimed at guiding the rational design and optimization of new drug candidates.

The 4-fluorobenzoyl group often serves as a key pharmacophoric element, contributing to potent interactions with receptors such as serotonin (5-HT) and dopamine (D) subtypes. The piperidine ring provides a flexible yet constrained linker that can be readily functionalized to explore the chemical space around the core scaffold, making it an ideal starting point for SAR investigations.

Data Presentation

The following tables summarize quantitative data for two series of compounds incorporating the this compound scaffold, demonstrating its utility in SAR studies for discovering potent and selective ligands for key CNS receptors.

Table 1: In Vitro Receptor Binding Affinities of N-Substituted Piperidine Analogs

This series of compounds explores the impact of substitutions on the piperidine nitrogen, revealing how modifications influence affinity and selectivity for serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors.

| Compound ID | R Group | 5-HT1A IC50 (nM) | 5-HT2A IC50 (nM) | D2 IC50 (nM) |

| 30 | 2-(4,5-dimethoxy-2-nitrophenyl)ethyl | 88 | 74 | - |

| 31 | 2-(2-amino-4,5-dimethoxyphenyl)ethyl | 68 | 1.1 | - |

| 32 | 2-(1H-indol-3-yl)ethyl | - | 6.0 | 12 |

| 33 | 2-(5-methoxy-1H-indol-3-yl)ethyl | - | 2.4 | - |

Data sourced from a study by Guillaumet et al., as cited in "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review".

Table 2: Receptor Binding Affinities of a Tetrahydrocarbazolone Derivative

This compound illustrates the incorporation of the this compound moiety into a more complex polycyclic system, highlighting its potential in developing atypical antipsychotic profiles with dual 5-HT2A and D2 receptor activity.

| Compound ID | Structure | 5-HT2A pKi | D2 pKi |

| 34 | 2-(((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-2,3,9-trihydro-1H-carbazol-4(9H)-one) | 8.04 | 6.25 |

Data sourced from a study by Masaguer, Loza et al., as cited in "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review".

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

Protocol 1: Synthesis of 2-(((4-(4-fluorobenzoyl)piperidin-1-yl)methyl)-2,3,9-trihydro-1H-carbazol-4(9H)-one) (Compound 34)

This protocol outlines a representative synthesis for a complex derivative of this compound.

Materials:

-

1,2,3,9-Tetrahydro-4H-carbazol-4-one

-

Paraformaldehyde

-

4-(4-Fluorobenzoyl)piperidine

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Mannich Reaction: To a solution of 1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq) and 4-(4-fluorobenzoyl)piperidine (1.1 eq) in ethanol, add paraformaldehyde (1.5 eq) and a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Work-up: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, compound 34 .

-

Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

[³H]Ketanserin (Radioligand)

-

Serotonin (for non-specific binding determination)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer for total binding.

-

50 µL of a high concentration of serotonin (e.g., 10 µM) for non-specific binding.

-

50 µL of varying concentrations of the test compound for competition binding.

-

-

Add 50 µL of the cell membrane preparation to each well.

-

Initiate the binding reaction by adding 50 µL of [³H]Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM) to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to assess the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

-

[³H]Spiperone (Radioligand)

-

Haloperidol or Butaclamol (for non-specific binding determination)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, and 1 mM EDTA.

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

25 µL of Assay Buffer for total binding.

-

25 µL of a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

-

25 µL of varying concentrations of the test compound.

-

-

Add 100 µL of the cell membrane preparation to each well.

-

Initiate the binding reaction by adding 25 µL of [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM) to each well.

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values for the test compounds as described in Protocol 2.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in SAR studies.

Caption: Logical workflow of a structure-activity relationship (SAR) study.

Caption: Experimental workflow for synthesis and biological testing.

Caption: Antagonistic action on D2 and 5-HT2A signaling pathways.

Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of N-(4-Fluorobenzoyl)piperidine

Abstract

This application note describes a robust and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Fluorobenzoyl)piperidine. The method is suitable for purity and content uniformity testing in bulk drug substance and formulated products. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water, monitored by UV detection. The method was developed to be specific, linear, precise, and accurate. Forced degradation studies were conceptually applied to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality and efficacy of the final drug product. A reliable analytical method is essential for its quantification and for monitoring its stability over time and under various stress conditions. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2] This application note provides a detailed protocol for a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Name | (4-fluorophenyl)(piperidin-4-yl)methanone | [3] |

| Molecular Formula | C12H14FNO | [3] |

| Molecular Weight | 207.24 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 102-105°C | [4] |

| Solubility | Soluble in DMSO, methanol, and chloroform; insoluble in water. | [4] |

| Purity (by HPLC) | ≥98.5% | [4] |

Experimental Protocols

Instrumentation and Columns

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]

Reagents and Standards

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized or HPLC grade.

-

Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.[6]

-

This compound Reference Standard: Of known purity.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 2.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. Mix thoroughly. The mobile phase is prepared by mixing acetonitrile and 0.1% phosphoric acid in water in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] A summary of the typical validation parameters is presented in Table 3.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 10-150 µg/mL. |

| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate injections of the standard solution. |

| Intermediate Precision | %RSD ≤ 2.0% for analyses performed on different days and by different analysts. |

| Accuracy | %Recovery between 98.0% and 102.0% at three concentration levels. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |